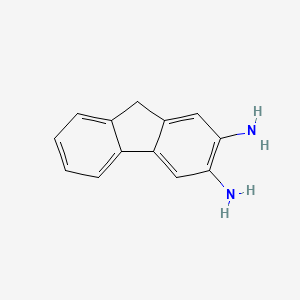

2,3-Diaminofluorene

Description

The exact mass of the compound Fluorene-2,3-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Diaminofluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diaminofluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXMQNGXARGLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964334 | |

| Record name | 9H-Fluorene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49670-63-5 | |

| Record name | Fluorene-2,3-diamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isomeric Worlds of 2,3- and 2,7-Diaminofluorene: Structure, Synthesis, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminofluorenes, a class of aromatic amines built upon a fluorene backbone, represent a critical scaffold in medicinal chemistry and materials science. The seemingly subtle shift in the positioning of their amino functionalities gives rise to distinct positional isomers with markedly different physicochemical properties, reactivity, and biological activities. This in-depth technical guide provides a comprehensive exploration of two key isomers: 2,3-diaminofluorene and 2,7-diaminofluorene. We will delve into their structural nuances, detail their synthetic pathways, and present a comparative analysis of their spectroscopic and biological characteristics, offering insights for their strategic application in research and drug development.

Introduction: The Significance of Positional Isomerism in Fluorene Chemistry

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a versatile and rigid backbone for the design of novel bioactive compounds and functional materials.[1] Its planar structure and extensive π-system provide a unique platform for molecular interactions. The introduction of amino groups to this scaffold dramatically alters its electronic properties and reactivity, bestowing upon it the potential for a wide range of applications, from fluorescent probes to key intermediates in the synthesis of complex therapeutic agents.[1]

The specific placement of these amino groups, a concept known as positional isomerism, is not a trivial matter. The arrangement of substituents on the fluorene ring profoundly influences the molecule's symmetry, dipole moment, electronic distribution, and steric environment. This guide will focus on the ortho-disubstituted 2,3-diaminofluorene and the para-disubstituted 2,7-diaminofluorene, highlighting how their distinct structural arrangements lead to divergent properties and potential applications.

Structural Elucidation and Comparative Analysis

The core difference between 2,3-diaminofluorene and 2,7-diaminofluorene lies in the relative positions of the two amino groups on the fluorene core.

2,3-Diaminofluorene (ortho-isomer): The amino groups are situated on adjacent carbon atoms of one of the benzene rings. This proximity can lead to intramolecular hydrogen bonding and a more asymmetric electron distribution.

2,7-Diaminofluorene (para-isomer): The amino groups are positioned on opposite sides of the fluorene molecule, resulting in a more symmetrical structure with a different dipole moment compared to the 2,3-isomer.[2] This symmetry often influences crystal packing and intermolecular interactions.

Caption: Chemical structures of 2,3-Diaminofluorene and 2,7-Diaminofluorene.

Table 1: Comparative Physicochemical Properties

| Property | 2,3-Diaminofluorene | 2,7-Diaminofluorene |

| CAS Number | 49670-63-5 | 525-64-4[2] |

| Molecular Formula | C₁₃H₁₂N₂ | C₁₃H₁₂N₂[2] |

| Molecular Weight | 196.25 g/mol | 196.25 g/mol [2] |

| Appearance | - | Yellow to brown crystalline powder[2] |

| Melting Point | - | 160-162 °C[3] |

| Symmetry | Asymmetric | Symmetric |

Synthesis of Diaminofluorene Isomers

The most common synthetic route to diaminofluorenes involves a two-step process: the dinitration of fluorene followed by the reduction of the dinitrofluorene precursor. The regioselectivity of the initial nitration step is crucial for obtaining the desired isomer.

Synthesis of 2,7-Diaminofluorene

The synthesis of 2,7-diaminofluorene is well-documented and typically proceeds with high yield.

Step 1: Synthesis of 2,7-Dinitrofluorene

The nitration of fluorene under controlled conditions preferentially yields the 2,7-dinitro derivative.[4]

Caption: Synthesis of 2,7-Dinitrofluorene.

Experimental Protocol: Synthesis of 2,7-Dinitrofluorene [4]

-

In a three-necked flask equipped with a mechanical stirrer, add 10 g (0.06 mol) of fluorene to 50 mL of glacial acetic acid at 0-5 °C and stir for 30 minutes.

-

While maintaining the temperature, slowly add 50 mL of fuming nitric acid over 45 minutes.

-

Allow the reaction temperature to rise to 65 °C.

-

Cool the mixture and let it stand overnight to allow for the formation of an orange precipitate.

-

Pour the reaction mixture into 500 mL of an ice/water mixture and stir for 1 hour.

-

Filter the precipitate and wash it thoroughly with deionized water.

-

Dissolve the product in 150 mL of chloroform, wash with water and brine, and then dry the organic phase with magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain an orange viscous phase.

-

Dissolve the residue in 100 mL of hexane and cool in an ice-water bath to precipitate the yellow 2,7-dinitrofluorene.

Step 2: Reduction to 2,7-Diaminofluorene

The reduction of the nitro groups to amino groups can be achieved using various reducing agents, with palladium on carbon (Pd/C) with hydrazine hydrate or stannous chloride (SnCl₂) in hydrochloric acid being common choices.[4][5][6]

Caption: Reduction of 2,7-Dinitrofluorene.

Experimental Protocol: Synthesis of 2,7-Diaminofluorene (via Catalytic Hydrogenation) [5]

-

In a round-bottom flask, combine 25.0 g (98.0 mmol) of 2,7-dinitrofluorene and 578 mg (4.9 mmol) of 5% Pd/C in 600 mL of a 1:1 (v/v) mixture of THF and methanol.

-

Stir the mixture at room temperature under a hydrogen atmosphere for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain 2,7-diaminofluorene as a gray solid.

Synthesis of 2,3-Diaminofluorene

General Approach:

-

Nitration of Fluorene: Employ nitrating agents and conditions that favor the formation of 2,3-dinitrofluorene. This may involve milder nitrating agents or specific catalysts to direct the regioselectivity.

-

Reduction of 2,3-Dinitrofluorene: The resulting 2,3-dinitrofluorene can then be reduced to 2,3-diaminofluorene using standard reduction methods as described for the 2,7-isomer (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl).

Spectroscopic Characterization: A Tale of Two Isomers

The difference in the substitution pattern of 2,3- and 2,7-diaminofluorene leads to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The symmetry of 2,7-diaminofluorene results in a simpler ¹H NMR spectrum compared to the 2,3-isomer. For 2,7-diaminofluorene, one would expect to see signals corresponding to the aromatic protons and the methylene bridge protons, with the symmetry of the molecule leading to fewer distinct signals.[5][7] In contrast, the lower symmetry of 2,3-diaminofluorene will result in a more complex spectrum with more distinct signals for the aromatic protons.

-

¹³C NMR: Similarly, the ¹³C NMR spectrum of 2,7-diaminofluorene will exhibit fewer signals due to its symmetry compared to the spectrum of 2,3-diaminofluorene, where each carbon atom in the fluorene backbone is in a unique chemical environment.[8][9]

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2,7-Diaminofluorene

| Protons | Chemical Shift (CDCl₃)[5] |

| NH₂ | 3.64 (bs, 4H) |

| CH₂ | 3.72 (s, 2H) |

| Aromatic CH | 6.66 (dd, 2H), 6.83 (s, 2H), 7.41 (d, 2H) |

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic IR absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.[10] The fingerprint region (below 1500 cm⁻¹) will likely show more significant differences due to the different substitution patterns and overall molecular symmetry.

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of the two isomers are expected to differ due to the influence of the amino groups on the π-electron system of the fluorene core. The position of the amino groups affects the extent of conjugation and the intramolecular charge transfer characteristics. Generally, increased conjugation leads to a bathochromic (red) shift in the absorption maximum.[11] A comparative study of their UV-Vis spectra would reveal differences in their electronic transitions.

Biological Activity and Applications: A Field of Divergence

The distinct structural and electronic properties of 2,3- and 2,7-diaminofluorene translate into different biological activities and applications.

2,7-Diaminofluorene: A Prominent Scaffold in Drug Discovery

2,7-Diaminofluorene has emerged as a valuable building block in the design of novel therapeutic agents. A notable example is its use in the development of potent inhibitors of the Hepatitis C virus (HCV) NS5A protein.[6] The symmetrical nature of the 2,7-diaminofluorene core allows for the straightforward synthesis of symmetrical derivatives, which has been exploited in the design of these antiviral compounds.

Mutagenicity and Toxicological Profiles

The mutagenicity of aminofluorene derivatives is a critical consideration in their development for any application. Studies on aminofluorene derivatives have shown that their mutagenic potential can be influenced by their structure.[10][12] A direct comparative study on the mutagenicity of 2,3- and 2,7-diaminofluorene would be essential to assess their relative safety profiles.

Applications as Fluorescent Probes and Materials

The inherent fluorescence of the fluorene core, which can be modulated by the introduction of amino groups, makes these compounds promising candidates for the development of fluorescent probes and organic light-emitting materials. The different electronic properties of the 2,3- and 2,7-isomers will likely result in different fluorescence quantum yields, emission wavelengths, and solvatochromic properties.[11]

Conclusion and Future Perspectives

The positional isomerism of diaminofluorenes, exemplified by the 2,3- and 2,7-isomers, provides a compelling illustration of how subtle structural changes can lead to significant differences in chemical and biological properties. While 2,7-diaminofluorene has been more extensively studied and utilized, particularly in the realm of antiviral drug discovery, the unique properties of 2,3-diaminofluorene remain an area ripe for further exploration.

Future research should focus on the development of efficient and regioselective synthetic routes to 2,3-diaminofluorene to enable a more thorough investigation of its properties. A direct, side-by-side comparative analysis of the spectroscopic, electrochemical, and biological properties of both isomers will provide invaluable insights for their rational design and application in diverse fields, from medicinal chemistry to materials science. Understanding the nuances of these isomeric worlds will undoubtedly unlock new opportunities for innovation.

References

[4] Chemical Methodologies. (2019). Synthesis and Characterization of New Diamine Based on Fluorine. Retrieved from [Link]

[10] LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

[12] PubMed. (1982). Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives. Retrieved from [Link]

[6] Mousa, M. H. A., Ahmed, N. S., Schwedtmann, K., Frakolaki, E., Vassilaki, N., Zoidis, G., Weigand, J. J., & Abadi, A. H. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Pharmaceuticals (Basel, Switzerland), 14(4), 292. Retrieved from [Link]

[8] SlidePlayer. (n.d.). Nuclear Magnetic Resonance Spectroscopy 13C NMR Spectroscopy. Retrieved from [Link]

[13] ResearchGate. (n.d.). UV-vis absorption spectra of 2, 3, and 4; (b) Fluorescence spectra.... Retrieved from [Link]

[14] ResearchGate. (n.d.). FTIR spectra of starting materials 2,3-diaminonaphthalene,.... Retrieved from [Link]

[11] Tripathi, A., & Chetti, P. (2023). Comparative Study of the Optoelectronic, Reactivity Descriptors, and Thermodynamic Properties for Derivatives of Fluorene, and its Hetero-Analogous (Si, NH, O, S, and Se) by Employing the DFT and TD-DFT Approaches. Journal of Fluorescence, 33(4), 1-13. Retrieved from [Link]

[15] ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

[16] PubMed. (1981). Mutagenicity testing of some commonly used dyes. Retrieved from [Link]

[17] Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

[18] PubMed. (1981). Mutagenicity testing of some commonly used dyes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemmethod.com [chemmethod.com]

- 5. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 6. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,7-Diaminofluorene dihydrochloride(13548-69-1) 1H NMR [m.chemicalbook.com]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. Fluorene(86-73-7) 13C NMR spectrum [chemicalbook.com]

- 10. Comparative mutagenesis by aminofluorene derivatives. A possible effect of DNA configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Study of the Optoelectronic, Reactivity Descriptors, and Thermodynamic Properties for Derivatives of Fluorene, and its Hetero-Analogous (Si, NH, O, S, and Se) by Employing the DFT and TD-DFT Approaches | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 12. Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioorganica.org.ua [bioorganica.org.ua]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. Mutagenicity testing of some commonly used dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for 2,3-Diaminofluorene Derivatives

This guide outlines a robust, laboratory-validated pathway for the synthesis of 2,3-Diaminofluorene (2,3-DAF) . Unlike the common 2,7-isomer, the 2,3-isomer requires precise regiochemical control to install substituents on the same benzene ring. The following protocol utilizes a protection-nitration-deprotection strategy that exploits the basicity differences between isomers for purification.

Executive Summary

2,3-Diaminofluorene is a critical "vicinal" diamine scaffold used to synthesize fused heterocyclic systems (e.g., fluoreno[2,3-b]pyrazines, quinoxalines) and conductive polymers. Its synthesis is synthetically demanding due to the natural reactivity of the fluorene core, which favors electrophilic substitution at the 2 and 7 positions (distal rings). This guide details the Regioselective Nitration Route , the industry-standard method for accessing the 2,3-substitution pattern with high isomeric purity.

Retrosynthetic Analysis

To achieve the 2,3-vicinal diamine pattern, direct nitration of fluorene is non-viable as it yields 2,7-dinitrofluorene. The strategy requires:

-

Activation: Installing an amine at C2.

-

Protection & Direction: Acetylating the amine to (a) prevent oxidation and (b) direct the subsequent nitration to the ortho (C3) position via the ortho-effect, competing against the electronically favorable C7 position.

-

Differentiation: Exploiting the reduced basicity of the ortho-nitro amine to separate it from the para-like 7-nitro isomer.

Master Synthesis Pathway (DOT Visualization)

Figure 1: Step-wise synthetic logic from Fluorene to 2,3-Diaminofluorene and subsequent derivatives.

Detailed Experimental Protocols

Phase 1: Preparation of the Directing Scaffold (2-Acetamidofluorene)

Pre-requisite: Start with commercially available 2-aminofluorene or reduce 2-nitrofluorene.

-

Acetylation: Dissolve 2-aminofluorene (10 g) in acetic acid (50 mL).

-

Reagent Addition: Add acetic anhydride (1.2 equiv) dropwise.

-

Workup: Heat to 60°C for 1 hour. Pour into ice water. Filter the white precipitate.

-

Yield: >90%.

-

Rationale: The acetamido group is a moderate activator. Unlike the free amine (which would oxidize or nitrate at C7 exclusively), the amide allows for ortho substitution at C3 due to steric and electronic guidance, although C7 attack remains a competitive pathway.

Phase 2: The Critical Step – Regioselective Nitration

This step determines the success of the synthesis. Temperature control is vital to minimize dinitration.

-

Reagents: 2-Acetamidofluorene, Nitric Acid (HNO₃, d=1.42), Glacial Acetic Acid.

-

Protocol:

-

Suspend 2-acetamidofluorene (5.0 g, 22.4 mmol) in glacial acetic acid (60 mL).

-

Crucial: Maintain temperature strictly at 25°C .

-

Add concentrated HNO₃ (1.05 equiv, ~1.6 mL) dropwise over 20 minutes.

-

Stir for 2 hours. The suspension will change color as the nitro-isomers form.

-

Pour into ice water (300 mL). Filter the yellow solid.

-

-

Result: A mixture of 2-acetamido-3-nitrofluorene (~65%) and 2-acetamido-7-nitrofluorene (~35%) .

Phase 3: Separation via Differential Basicity (The "Yost-Gutmann" Method)

Separating isomers by column chromatography is tedious. This chemical method is superior.

-

Deacetylation: Reflux the crude isomer mixture in Ethanol (100 mL) and concentrated HCl (20 mL) for 3 hours. This removes the acetyl protecting group.

-

Basicity Separation:

-

Evaporate the ethanol to near dryness.

-

Add dilute HCl (0.5 N) and heat to reflux.

-

Mechanism: The 2-amino-7-nitrofluorene is more basic (nitro group is far away) and forms a soluble hydrochloride salt. The 2-amino-3-nitrofluorene has an ortho-nitro group which drastically reduces the basicity of the amine (via H-bonding and strong inductive withdrawal); it will not form a salt under these conditions and remains as a solid precipitate.

-

-

Isolation: Filter the hot mixture. The solid collected is pure 2-amino-3-nitrofluorene .

-

Characterization: 1H NMR will show a singlet at C1 and C4 (due to 2,3-substitution pattern) distinct from the coupling patterns of the 2,7-isomer.

Phase 4: Reduction to 2,3-Diaminofluorene

Note: 2,3-Diaminofluorene is sensitive to air oxidation (turning dark purple/brown). Use immediately or store under Argon.

-

Setup: Dissolve 2-amino-3-nitrofluorene (1.0 g) in THF/Ethanol (1:1, 50 mL).

-

Catalyst: Add 10% Pd/C (100 mg).

-

Reduction: Stir under H₂ balloon (1 atm) or use Hydrazine Hydrate (5 equiv) at reflux for 2 hours.

-

Purification: Filter through Celite under nitrogen. Evaporate solvent.[1]

-

Storage: Store as the dihydrochloride salt (add HCl/Ether) for long-term stability.

Data Summary & Troubleshooting

| Parameter | 2,3-Isomer (Target) | 2,7-Isomer (Impurity) |

| Nitration Position | C3 (Ortho to acetamide) | C7 (Para to biphenyl bond) |

| Basicity (pKb) | High (Weak Base) | Low (Stronger Base) |

| Solubility in dil. HCl | Insoluble (Precipitate) | Soluble (Filtrate) |

| Key NMR Signal | Singlets (C1, C4) | Doublets (C1, C3, C6, C8) |

Common Pitfalls:

-

Over-Nitration: Using excess HNO₃ or temps >40°C leads to dinitro species (e.g., 3,7-dinitro).

-

Oxidation: The final diamine turns brown rapidly in air. Perform the final reduction and subsequent condensation (e.g., with benzil) in the same pot if possible.

Applications

-

OLED Emitters: The 2,3-substitution allows for the formation of rigid, planar fused systems like fluoreno[2,3-b]quinoxaline , which serve as deep-blue emitters or electron-transport materials.

-

Biological Probes: Used to synthesize mutagenic markers to study DNA intercalation mechanisms, specifically comparing the steric impact of "vicinal" vs. "distal" bulky adducts.

References

-

Yost, Y., & Gutmann, H. R. (1989).[2] An Improved Synthesis of 3-Nitrofluorene. Synthetic Communications. Link (Describes the nitration/separation logic).

-

Fishel, D. L., et al. (1960). Syntheses of 2,7-Bis(acetamido)fluorenes. Journal of Organic Chemistry. Link (Foundational chemistry on acetamidofluorene nitration).

-

Gribble, G. W., et al. (2011). Rh2(II)-Catalyzed Nitro-group Migration Reactions. PMC/NIH. Link (Context on nitro-isomer stability).

-

ChemicalBook. 2-Amino-7-nitrofluorene Synthesis. Link (General properties of the separated isomer).

Sources

2,3-Diaminofluorene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Diaminofluorene in Organic Solvents

Abstract

The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in various applications, from synthetic chemistry to drug delivery systems. This technical guide addresses the solubility of 2,3-diaminofluorene (CAS No. 49670-63-5), a key aromatic amine intermediate. A thorough review of scientific literature reveals a significant gap in published quantitative solubility data for this specific isomer, in stark contrast to its more extensively studied counterpart, 2,7-diaminofluorene. This guide bridges that gap by providing a robust framework for understanding and determining its solubility. We will analyze the molecule's structural attributes to predict its solubility profile, present qualitative estimations based on data from its 2,7-isomer, and provide a detailed, field-proven experimental protocol for researchers to generate precise, quantitative solubility data in their own laboratories.

Introduction: The Isomer Data Disparity

2,3-Diaminofluorene is an aromatic diamine built upon a rigid, hydrophobic fluorene backbone. The placement of its two amino groups dictates its electronic properties, reactivity, and intermolecular interactions, making it a valuable building block in materials science and medicinal chemistry. However, a critical challenge for researchers is the lack of available quantitative solubility data for this compound.

Conversely, the 2,7-diaminofluorene isomer is well-documented. This disparity necessitates a predictive and methodological approach for scientists working with the 2,3-isomer. This guide provides that approach, combining theoretical prediction with practical, actionable experimental procedures.

Physicochemical Profile and Predicted Solubility

The solubility of 2,3-diaminofluorene is governed by the interplay between its large, nonpolar fluorene ring system and its two polar, hydrogen-bond-donating amino groups.[1] This dual nature suggests that its solubility will be highly dependent on the solvent's characteristics.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, hydrophobic surface area of the fluorene core will be the dominant factor. Solubility is predicted to be low, as the polar amino groups will hinder effective solvation by nonpolar molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and possess a high dielectric constant, allowing them to solvate both the polar amino groups and, to some extent, the aromatic system. Moderate to good solubility is anticipated.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the amino groups.[1] However, the large nonpolar backbone may limit miscibility. Data from the 2,7-isomer shows it is "sparingly soluble in ethanol and acetone" and only slightly soluble in cold water.[2] A similar profile is expected for 2,3-diaminofluorene.

Table 1: Physicochemical Properties of Diaminofluorene Isomers

| Property | 2,3-Diaminofluorene | 2,7-Diaminofluorene (for comparison) |

| CAS Number | 49670-63-5[3][4][5] | 525-64-4[6] |

| Molecular Formula | C₁₃H₁₂N₂[3][4] | C₁₃H₁₂N₂[2][6] |

| Molecular Weight | 196.25 g/mol | 196.25 g/mol [2][6] |

| Appearance | Not specified; likely powder/crystalline solid | White to brown crystalline powder[7][8] |

Table 2: Predicted Qualitative Solubility of 2,3-Diaminofluorene

(Based on chemical principles and proxy data from 2,7-diaminofluorene)

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The high polarity of the two amino groups prevents effective solvation by nonpolar solvents. The 2,7-isomer is reported as insoluble in ether.[2] |

| Polar Aprotic | DMSO, DMF, THF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the amino groups without the competing self-association seen in protic solvents. |

| Polar Protic (Alcohols) | Methanol, Ethanol | Low to Moderate | Capable of hydrogen bonding, but the large hydrophobic backbone limits solubility. The 2,7-isomer is sparingly soluble in ethanol.[2][8] |

| Polar Protic (Aqueous) | Water | Very Low | The hydrophobic fluorene backbone significantly limits interaction with the highly ordered hydrogen-bonding network of water.[8] |

Authoritative Protocol: Isothermal Saturation Method for Solubility Determination

Given the absence of published data, researchers must determine the solubility of 2,3-diaminofluorene experimentally. The following is a self-validating, gravimetric protocol based on the isothermal saturation method, which is a gold standard for determining the equilibrium solubility of a solid in a solvent.[9]

Logical Framework for Solubility Assessment

The decision to proceed with this experimental protocol is a direct consequence of the identified literature gap.

Caption: Logical workflow from topic inception to the necessary experimental action.

Materials and Equipment

-

2,3-Diaminofluorene (high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.0001 g accuracy)

-

Temperature-controlled shaker, incubator, or water bath

-

2-10 mL glass vials with PTFE-lined screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible PTFE membrane)

-

Drying oven or vacuum oven

Experimental Workflow

Caption: Step-by-step experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,3-diaminofluorene to a vial. "Excess" means undissolved solid is clearly visible.

-

Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the slurry for a sufficient time to reach equilibrium. For aromatic amines, 24 to 48 hours is typically adequate.

-

After agitation, let the vial stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle, forming a clear supernatant.

-

-

Gravimetric Analysis:

-

Tare a clean, dry volumetric flask on the analytical balance.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a solvent-compatible syringe filter.

-

Dispense the filtered solution into the tared flask and record the mass of the solution.

-

Evaporate the solvent completely. For volatile solvents, a gentle stream of nitrogen can be used. For less volatile solvents like DMSO, a high-vacuum oven at elevated temperature (below the compound's decomposition point) is required.

-

Once the solvent is removed, dry the flask containing the solid residue to a constant weight.

-

Reweigh the flask to determine the mass of the dissolved 2,3-diaminofluorene.

-

-

Calculation:

-

Mass of Solute (m_solute): (Final mass of flask + residue) - (Tare mass of flask)

-

Mass of Solvent (m_solvent): (Mass of solution) - (Mass of solute)

-

Solubility (mg/mL): (m_solute in mg) / (m_solvent in g / solvent density in g/mL)

-

Safety and Handling

No specific safety data sheet (SDS) for 2,3-diaminofluorene is readily available in the searched databases. However, given its structural similarity to 2,7-diaminofluorene, it should be handled with the same level of caution. The 2,7-isomer is classified as a skin and eye irritant and is suspected of causing genetic defects and cancer.[6][10][11]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves at all times.

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid creating dust.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Protect from light, as aminofluorenes can be light-sensitive.[8][12]

-

First Aid:

Conclusion

While published quantitative solubility data for 2,3-diaminofluorene remains elusive, a comprehensive understanding of its chemical structure allows for strong qualitative predictions. It is expected to exhibit high solubility in polar aprotic solvents like DMSO and DMF, with limited solubility in both nonpolar and polar protic solvents. For researchers requiring precise quantitative data for applications in drug development, materials synthesis, or other scientific endeavors, direct experimental determination is essential. The isothermal saturation protocol detailed in this guide provides a reliable and authoritative method for generating this critical data, ensuring both scientific accuracy and procedural safety.

References

-

ChemWhat. 2,3-Diaminofluorene CAS#: 49670-63-5. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10679, 2,7-Diaminofluorene. [Link]

-

Chemsigma. 2,3-Diaminofluorene [49670-63-5]. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1539, 2-Aminofluorene. [Link]

-

Solubility of Things. 2,7-diaminofluorene. [Link]

-

Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

-

BYJU'S. Test for Amino Groups. [Link]

-

RSC Publishing. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]

-

MDPI. Isomerization and Properties of Isomers of Carbocyanine Dyes. [Link]

-

Chemistry World. Simple substitution creates subset of rhodamine fluorophores with extreme solubility. [Link]

Sources

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. Pharmaceutical and chemical intermediates,CAS#:525-64-4,2,7-二氨基芴,2,7-Diaminofluorene [en.chemfish.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2,3-Diaminofluorene [49670-63-5] | Chemsigma [chemsigma.com]

- 5. chemscene.com [chemscene.com]

- 6. 2,7-Diaminofluorene | C13H12N2 | CID 10679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Chronicles of the Fluorene Ring: A Technical Guide to the Discovery, Synthesis, and Isomerism of Diaminofluorenes

Executive Summary

This technical guide explores the chemical lineage of fluorene diamine isomers, specifically focusing on the 2,7- and 2,5-isomers.[1] It traces their evolution from early coal tar byproducts to critical substrates in carcinogenesis research and, ultimately, to their renaissance as backbone monomers in conductive polymers (OLEDs). The narrative integrates historical milestones with rigorous synthetic protocols, offering researchers a self-validating framework for the synthesis, separation, and application of these compounds.

Part 1: Historical Genesis (1867–1935)

The Coal Tar Legacy

The history of fluorene chemistry begins with Marcellin Berthelot’s isolation of fluorene from coal tar in 1867. However, the functionalization of this scaffold—specifically the introduction of amine groups—proved challenging due to the molecule's specific reactivity patterns.

The Morgan & Thomason Breakthrough (1926)

While early attempts at nitration yielded undefined mixtures, the seminal work of Morgan and Thomason (1926) marked the first definitive separation of the primary isomers. They established that the direct nitration of fluorene does not yield a single product but a mixture dominated by the 2,7-isomer, with a significant minor fraction of the 2,5-isomer.

-

The Challenge: The separation of 2,7-dinitrofluorene (2,7-DNF) from 2,5-dinitrofluorene (2,5-DNF) was complicated by their similar solubilities in non-polar solvents.

-

The Solution: Morgan and Thomason utilized fractional crystallization in glacial acetic acid. The 2,7-isomer, being less soluble and having a higher melting point (decomposing >269°C), crystallized first, leaving the 2,5-isomer (m.p. 207°C) in the mother liquor.

Structural Confirmation

Later studies by Courtot (1930) and Anantakrishnan & Hughes (1935) refined these protocols, confirming that the "para-like" linear orientation of the 2,7-positions is electronically favored during electrophilic aromatic substitution, while the 2,5-substitution represents a "meta-like" attack influenced by the biphenyl character of the fluorene system.

Part 2: Technical Deep Dive – Synthesis & Separation

Mechanism of Isomer Distribution

The nitration of fluorene proceeds via electrophilic aromatic substitution. The methylene bridge at position 9 activates the ring system.

-

First Nitration: Occurs primarily at position 2 (para to the biphenyl linkage).

-

Second Nitration: The nitro group at position 2 deactivates that ring. The second nitro group enters the other ring.

-

2,7-Path (Major): The electrophile attacks the 7-position (para to the bridge, analogous to the 2-position).

-

2,5-Path (Minor): The electrophile attacks the 5-position.

-

Visualization: Synthesis and Separation Workflow

The following diagram outlines the critical decision points in the synthesis and purification of 2,7-diaminofluorene (2,7-DAF) and the isolation of the 2,5-isomer.

Figure 1: Operational workflow for the synthesis and separation of fluorene diamine isomers based on the Morgan-Thomason protocol.

Part 3: The Mutagenic Era (1940s–1980s)

The Weisburger Connection

In the mid-20th century, the focus shifted from dye chemistry to toxicology. Elizabeth and John Weisburger at the NCI identified 2-acetylaminofluorene (2-AAF) as a potent carcinogen. The diaminofluorenes became essential tools for understanding the mechanism of metabolic activation.

Metabolic Activation Pathway

Research demonstrated that the amine group requires metabolic oxidation to become genotoxic. The 2,7-isomer served as a model for "bifunctional" adduct formation, cross-linking DNA strands.

Figure 2: Metabolic activation pathway of fluorenyl amides, established using 2,7-fluorene derivatives as mechanistic probes.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,7-Diaminofluorene

Based on the optimized reduction of 2,7-dinitrofluorene.[1][2]

Reagents:

-

2,7-Dinitrofluorene (10 mmol)

-

Hydrazine hydrate (80%, 10 mL)

-

Pd/C (10%, 0.5 g)

-

Ethanol (Absolute, 100 mL)

Methodology:

-

Suspension: Suspend 2,7-dinitrofluorene in ethanol in a 250 mL round-bottom flask.

-

Activation: Add Pd/C catalyst carefully.

-

Reduction: Heat to reflux (80°C). Add hydrazine hydrate dropwise over 30 minutes. Caution: Vigorous gas evolution (N2).

-

Completion: Reflux for 2-3 hours until the solution turns from yellow (nitro) to colorless/pale grey.

-

Isolation: Filter hot through Celite to remove Pd/C.

-

Crystallization: Cool the filtrate to 4°C. 2,7-Diaminofluorene precipitates as white/off-white needles.

-

Yield: Typical yield 85-90%. M.p. 162-164°C.

Protocol B: Separation of Isomers (The Morgan-Thomason Method)

Reagents:

Methodology:

-

Dissolution: Dissolve the crude orange solid in boiling glacial AcOH (approx. 20 mL per gram of solid).

-

First Fraction: Allow to cool slowly to room temperature. The 2,7-isomer crystallizes out.[1][3][5] Filter and wash with cold AcOH.

-

Second Fraction: Concentrate the mother liquor to half volume. Cool to 0°C. A second crop of mixed crystals may appear.

-

Isolation of 2,5: Evaporate the remaining solvent to dryness. Recrystallize the residue from ethanol. The 2,5-isomer is significantly more soluble in ethanol than the 2,7-isomer.

Part 5: Quantitative Data & Properties

| Property | 2,7-Diaminofluorene | 2,5-Diaminofluorene |

| CAS Number | 525-64-4 | 53-96-3 (related acetamide) |

| Melting Point | 162–165°C | 174–176°C (approx) |

| Precursor MP | 2,7-DNF: 269–300°C (dec) | 2,5-DNF: 207°C |

| Solubility (EtOH) | Moderate | High |

| Fluorescence | Strong Blue (in polymer) | Weak/Quenched |

| Key Application | Conductive Polymers (OLEDs) | Mechanistic Toxicology |

References

-

Morgan, G. T., & Thomason, R. W. (1926).[3] "Researches on Residual Affinity and Co-ordination. Part XXVIII. Thermal and Photochemical Decomposition of Diazo-compounds." Journal of the Chemical Society (Resumed), 129, 2691–2703. Link

-

Courtot, C. (1930).[1][2] "Sur la nitration du fluorène." Annales de Chimie, 14, 5–14.

-

Anantakrishnan, S. V., & Hughes, E. D. (1935).[3] "Substitution in Polycyclic Systems. Part I. The Nitration of Fluorene and 9-Bromofluorene."[1][3] Journal of the Chemical Society, 1607–1611. Link

-

Weisburger, E. K., & Weisburger, J. H. (1958). "Chemistry, Carcinogenicity, and Metabolism of 2-Fluorenamine and Related Compounds." Advances in Cancer Research, 5, 331–431. Link

-

Kriek, E. (1992). "Fifty Years of Research on N-acetyl-2-aminofluorene, One of the Most Versatile Compounds in Experimental Cancer Research." Journal of Cancer Research and Clinical Oncology, 118(7), 481–489. Link

-

Ranger, M., Rondeau, D., & Leclerc, M. (1997). "New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping." Macromolecules, 30(25), 7686–7691. Link

Sources

- 1. 381. Substitution in polycyclic systems. Part I. The nitration of fluorene and 9-bromofluorene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 3. kb.osu.edu [kb.osu.edu]

- 4. chemmethod.com [chemmethod.com]

- 5. 2,7-Dinitrofluorene | 5405-53-8 [chemicalbook.com]

Electronic & Reactivity Profile: 2,3-Diaminofluorene (2,3-DAF)

The following technical guide is structured to provide a rigorous analysis of 2,3-Diaminofluorene (2,3-DAF), distinct from its more common isomer 2,7-diaminofluorene. This guide synthesizes materials science (optoelectronics) with toxicology (drug development) to serve the dual audience.

Executive Summary

2,3-Diaminofluorene (2,3-DAF) represents a specialized class of ortho-diamine functionalized polycyclic aromatic hydrocarbons (PAHs). Unlike its para-conjugated isomer (2,7-DAF) which is widely used for linear conducting polymers, 2,3-DAF is electronically defined by its chelation potential and oxidative condensation pathways .

For materials scientists, 2,3-DAF is a critical precursor for ladder-type conducting polymers (poly(2,3-diaminophenazine)) used in aqueous ion batteries. For drug development professionals, it serves as a model for metabolic N-oxidation and mutagenic intercalation, governed by the high electron density at the 2,3-positions. This guide details the electronic architecture driving these divergent applications.

Molecular Architecture & Electronic Fundamentals

The electronic behavior of 2,3-DAF is dictated by the coupling of the rigid, planar fluorene backbone with the electron-donating ortho-diamine motif.

Frontier Molecular Orbitals (FMO)

The ortho-substitution pattern creates a localized region of high electron density.

-

HOMO (Highest Occupied Molecular Orbital): Heavily localized on the nitrogen lone pairs of the 2,3-amino groups. This makes the molecule highly susceptible to oxidation (both electrochemical and enzymatic).

-

Estimated Energy: -4.9 eV to -5.1 eV (destabilized relative to fluorene due to +M effect of amines).

-

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the biphenyl system of the fluorene core.

-

Bandgap: Narrower than unsubstituted fluorene, typically facilitating absorption in the near-UV/blue region.

-

The "Ortho-Effect" in Reactivity

Unlike 2,7-DAF, which polymerizes linearly, the 2,3-DAF radical cation (formed upon oxidation) tends to undergo intramolecular or intermolecular cyclization.

Figure 1: Divergent oxidative pathways of 2,3-DAF driven by electronic structure. The ortho-diamine functionality dictates whether it forms conductive ladders or toxic adducts.

Optoelectronic Characterization

Spectral Properties

The absorption and emission properties of 2,3-DAF are solvent-dependent (solvatochromic) due to the dipole moment created by the amine donors.

| Parameter | Value / Range | Electronic Origin |

| Absorption ( | 300–350 nm (Monomer) | |

| Emission ( | 400–450 nm (Blue/Violet) | Radiative relaxation from planar excited state. |

| Oxidation Product Abs | 420–450 nm (Yellow/Orange) | Formation of phenazine-like chromophores (extended conjugation). |

| Stokes Shift | ~80–100 nm | Significant structural relaxation in excited state due to amine reorientation. |

Electrochemical Polymerization

When subjected to Cyclic Voltammetry (CV), 2,3-DAF does not form a simple linear polyfluorene. Instead, it undergoes an oxidative coupling similar to o-phenylenediamine.

-

Mechanism: The oxidation of the ortho-amines leads to the formation of aza-linkages, effectively creating a poly(2,3-diaminophenazine) structure.

-

Application: This polymer is "bipolar," capable of p-doping (anion storage) and n-doping (cation storage), making it ideal for aqueous aluminum-ion batteries .[1]

Bio-Electronic Interface (Drug Development Context)

For pharmaceutical researchers, the electronic properties of 2,3-DAF are a proxy for toxicity prediction.

Metabolic Activation (The HOMO Connection)

The high energy of the HOMO (lone pair availability) makes the amino groups excellent substrates for Cytochrome P450 enzymes.

-

N-Oxidation: The amine is oxidized to a hydroxylamine (-NHOH).

-

Nitrenium Ion Formation: Loss of water generates a highly electrophilic nitrenium ion (

). -

DNA Binding: This electrophile attacks the nucleophilic C8 position of Guanine bases.

Mutagenicity & Intercalation

The planar fluorene ring acts as an intercalator. The electronic "thickness" of the ring system allows it to slide between DNA base pairs, causing frameshift mutations. 2,3-DAF is often used as a control or comparator in Ames tests to study positional isomerism effects on mutagenic potency.

Experimental Protocols

Protocol A: Electrochemical Characterization (Cyclic Voltammetry)

Objective: To determine the oxidation potential (

Materials:

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Working Electrode: Glassy Carbon (3 mm diameter).

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl (non-aqueous).[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 2,3-DAF (5 mM) in the MeCN/TBAPF₆ electrolyte solution. Purge with Nitrogen (

) for 10 minutes to remove oxygen (which quenches radical cations). -

Conditioning: Polish the Glassy Carbon electrode with 0.05

alumina slurry; sonicate in ethanol. -

Measurement:

-

Set scan range: -0.5 V to +1.5 V vs Ag/AgCl.

-

Scan rate: 50 mV/s.[3]

-

Perform 10 continuous cycles.

-

-

Observation:

-

Cycle 1: Look for irreversible oxidation peak around +0.6 V to +0.8 V (monomer oxidation).

-

Cycle 2-10: Observe the growth of new redox couples at lower potentials (+0.2 V), indicating the formation of electroactive oligomers/polymers (phenazine-type).

-

-

Data Analysis: Plot Current (

) vs. Potential (

Protocol B: Spectroscopic Bandgap Determination

Objective: Calculate the optical bandgap (

-

Prepare a

M solution of 2,3-DAF in Dichloromethane. -

Record UV-Vis absorption spectrum (250 nm – 800 nm).

-

Identify the onset wavelength (

) of the absorption edge (intersection of the baseline and the tangent of the absorption peak). -

Calculation:

Visualizing the Electrochemical Workflow

Figure 2: Standard workflow for electrochemical characterization of 2,3-DAF to determine HOMO levels and polymerization behavior.

References

-

Liao, F., et al. (2024). "Electropolymerized Bipolar Poly(2,3-diaminophenazine) Cathode for High-Performance Aqueous Al-Ion Batteries." Advanced Materials.

-

Asswadi, F., et al. (2011).[4] "Electropolymerization of diaminofluorene and its electrochemical properties." ResearchGate.[3] (Note: Comparative reference for 2,7-isomer vs ortho-isomer behavior).

-

Batra, N., et al. (2025). "Crystal structures of 2-acetylaminofluorene and 2-aminofluorene in complex with T7 DNA polymerase." PubMed. (Structural basis for mutagenicity).

-

Vereshchagina, Y., et al. (2025). "Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties." New Journal of Chemistry. (Details the oxidative coupling mechanism of 2,3-diamines).

Sources

- 1. Electropolymerized Bipolar Poly(2,3-diaminophenazine) Cathode for High-Performance Aqueous Al-Ion Batteries with An Extended Temperature Range of -20 to 45 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

protocol for synthesizing 2,3-diacetylfluorene from 2,3-Diaminofluorene

An Application Note for the Synthesis of 2,3-Diacetylfluorene from 2,3-Diaminofluorene

Introduction: A Guided Pathway to a Versatile Fluorene Derivative

Fluorene and its derivatives are a cornerstone of modern materials science and medicinal chemistry, prized for their rigid, planar structure and unique photophysical properties. 2,3-Diacetylfluorene, in particular, represents a valuable synthetic intermediate, offering two reactive acetyl groups that can serve as handles for constructing more complex molecular architectures, such as novel polymers, dyes, or pharmaceutical scaffolds.

However, a direct, one-pot synthesis of 2,3-diacetylfluorene from its diamine precursor, 2,3-diaminofluorene, is not well-established in the literature. This application note provides a robust and detailed two-part protocol for this transformation, proceeding through a stable and isolable intermediate, 2,3-dicyanofluorene. The synthetic strategy leverages two classic transformations in organic chemistry: the Sandmeyer reaction for the conversion of amino groups to nitriles, followed by a double Grignard reaction to convert the nitriles to the target acetyl groups.

This guide is designed for researchers and professionals in chemical synthesis. It goes beyond a simple list of steps to explain the underlying chemical principles, ensuring that the user can not only execute the protocol successfully but also troubleshoot and adapt it as needed. We will place a strong emphasis on laboratory safety, particularly concerning the handling of hazardous reagents involved in this synthesis.

Overall Synthetic Scheme

The conversion is achieved in two primary stages:

-

Part 1: Diazotization of 2,3-diaminofluorene followed by a copper-catalyzed Sandmeyer cyanation to yield 2,3-dicyanofluorene.

-

Part 2: Reaction of 2,3-dicyanofluorene with a methyl Grignard reagent to afford the final product, 2,3-diacetylfluorene.

CRITICAL SAFETY ANALYSIS: A Prerequisite for Synthesis

This protocol involves several highly hazardous materials. A thorough understanding of and adherence to safety protocols is mandatory.

-

2,3-Diaminofluorene: Aromatic amines are often irritants and may be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]

-

Sodium Nitrite (NaNO₂): A strong oxidizer and toxic if ingested.[3] It can enhance the combustion of other materials and may form explosive mixtures with certain substances.[3][4] Avoid contact with acids, as this generates toxic nitrogen oxides.

-

Copper(I) Cyanide (CuCN) & Hydrogen Cyanide (HCN): EXTREME TOXICITY . Cyanide salts are fatal if swallowed, inhaled, or absorbed through the skin.[5] The combination of CuCN with acid, which is present in the reaction workup, will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[5][6] This entire procedure, especially the Sandmeyer reaction and subsequent workup, must be performed in a certified chemical fume hood with excellent ventilation. [5] Always have a cyanide antidote kit available and ensure all personnel are trained in its use.[6][7]

-

Grignard Reagents (e.g., CH₃MgBr): Highly reactive and pyrophoric (may ignite spontaneously in air). They react violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Acids (HCl, H₂SO₄): Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

| Hazard | Reagent(s) | Precautionary Measures |

| High Toxicity / Poison | NaNO₂, CuCN, HCN | Work in a certified chemical fume hood. Use full PPE (lab coat, safety goggles, double-gloving with nitrile gloves).[5] Avoid inhalation, ingestion, and skin contact. Have a cyanide antidote kit accessible.[7] |

| Corrosivity | Concentrated HCl, H₂SO₄ | Wear acid-resistant gloves, apron, and face shield. Add acid to water, never the reverse. |

| Oxidizer / Fire Hazard | Sodium Nitrite | Store away from combustible materials and acids.[3][4] |

| Reactivity / Explosion | Grignard Reagents, Diazonium Salts | Conduct under an inert atmosphere with flame-dried glassware. Diazonium salts can be explosive when dry; they should be kept in solution and used immediately.[8] |

Part 1: Synthesis of 2,3-Dicyanofluorene via Sandmeyer Reaction

Principle and Mechanism

This stage involves two key chemical processes. First is the diazotization of the primary aromatic amines on the fluorene core. In a cold, acidic solution, sodium nitrite is converted to nitrous acid (HONO), which then reacts with the amine to form a diazonium salt.[8][9] These salts are highly useful intermediates but are thermally unstable and are typically generated and used in situ at low temperatures (0–5 °C).[10][]

Next, the in situ-generated bis(diazonium) salt is subjected to a Sandmeyer reaction .[12][13] This reaction uses a copper(I) catalyst, in this case, copper(I) cyanide, to replace the diazonium groups (-N₂⁺) with cyano groups (-CN). The mechanism is believed to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium salt, initiating a radical-nucleophilic aromatic substitution pathway that releases nitrogen gas and forms the aryl-cyanide bond.[14][15]

Materials and Equipment

| Chemicals | Equipment |

| 2,3-Diaminofluorene (C₁₃H₁₂N₂) | 500 mL three-neck round-bottom flask |

| Concentrated Hydrochloric Acid (HCl, ~37%) | Magnetic stirrer and stir bar |

| Sodium Nitrite (NaNO₂) | Ice bath |

| Copper(I) Cyanide (CuCN) | Dropping funnel |

| Sodium Cyanide (NaCN) | Thermometer (-10 to 100 °C) |

| Toluene | Buchner funnel and filter flask |

| Deionized Water | pH paper |

| Urea | Standard glassware for extraction and workup |

| Sodium Hydroxide (NaOH) | Rotary evaporator |

Step-by-Step Protocol: 2,3-Dicyanofluorene

Step 1.1: Preparation of the Bis(diazonium) Salt Solution

-

In a 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, combine 2,3-diaminofluorene (e.g., 0.1 mol, 19.63 g) and 100 mL of deionized water.

-

Slowly and carefully add concentrated HCl (e.g., 0.3 mol, ~25 mL) while stirring. The diamine will dissolve to form the dihydrochloride salt.

-

Cool the mixture to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature for the stability of the diazonium salt.

-

In a separate beaker, dissolve sodium nitrite (e.g., 0.21 mol, 14.5 g) in 50 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the temperature does not rise above 5 °C. A slight excess of nitrous acid is needed; its presence can be confirmed by testing a drop of the solution with starch-iodide paper (should turn blue).

-

Once the addition is complete, stir the reaction mixture for an additional 15 minutes at 0–5 °C.

-

To destroy any excess nitrous acid, add a small amount of urea (approx. 1 g) in portions until the solution no longer gives a positive test on starch-iodide paper. Keep the solution cold.

Step 1.2: Sandmeyer Cyanation

-

IN A FUME HOOD: In a separate large beaker (e.g., 1 L), prepare the copper(I) cyanide catalyst. Dissolve copper(I) cyanide (e.g., 0.22 mol, 19.7 g) in a solution of sodium cyanide (e.g., 0.44 mol, 21.6 g) in 150 mL of water. Gently warm if necessary to dissolve, then cool to room temperature.

-

While stirring the CuCN solution vigorously, slowly and carefully add the cold diazonium salt solution prepared in Step 1.1. The addition should be controlled to manage the vigorous evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat it to 50–60 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture back to room temperature. A dark solid precipitate (the crude product) should form.

Step 1.3: Work-up and Purification

-

Collect the crude product by suction filtration using a Buchner funnel.

-

Wash the solid with copious amounts of water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and then again with water until the filtrate is neutral.

-

Dry the crude 2,3-dicyanofluorene.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel if necessary.

Part 2: Synthesis of 2,3-Diacetylfluorene via Grignard Reaction

Principle and Mechanism

The conversion of nitriles to ketones is efficiently achieved using organometallic reagents like Grignard reagents. The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent (CH₃⁻ in CH₃MgBr) on the electrophilic carbon of the nitrile group. This forms an intermediate magnesium salt of an imine. This intermediate is stable to further attack by the Grignard reagent. Subsequent hydrolysis of this imine salt with aqueous acid yields the desired ketone, in this case, the diacetyl product. It is absolutely essential to perform this reaction under anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be quenched by any protic species.

Materials and Equipment

| Chemicals | Equipment |

| 2,3-Dicyanofluorene (C₁₅H₈N₂) | Flame-dried three-neck round-bottom flask |

| Methylmagnesium Bromide (CH₃MgBr, solution in THF or Et₂O) | Inert gas line (Nitrogen or Argon) with bubbler |

| Anhydrous Tetrahydrofuran (THF) | Syringes and needles for anhydrous transfer |

| Hydrochloric Acid (dilute aqueous solution) | Magnetic stirrer and stir bar |

| Diethyl Ether or Ethyl Acetate (for extraction) | Ice bath |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Separatory funnel |

| Saturated Sodium Bicarbonate Solution | Rotary evaporator |

Step-by-Step Protocol: 2,3-Diacetylfluorene

Step 2.1: Grignard Reaction Setup and Execution

-

Set up a three-neck flask that has been flame-dried under vacuum (or oven-dried) and allowed to cool under a stream of inert gas (N₂ or Ar). Equip the flask with a magnetic stirrer, a reflux condenser (with an inert gas inlet), and a rubber septum.

-

In the flask, dissolve the purified 2,3-dicyanofluorene (e.g., 0.05 mol, 10.8 g) in anhydrous THF (e.g., 150 mL).

-

Cool the solution in an ice bath.

-

Via syringe, slowly add the methylmagnesium bromide solution (e.g., 3.0 M in Et₂O, ~37 mL, 0.11 mol, a slight excess for both nitrile groups) to the stirred solution. An exothermic reaction may be observed. Maintain a low temperature during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating under reflux may be required to drive the reaction to completion.

Step 2.2: Hydrolysis and Work-up

-

Cool the reaction mixture back down in an ice bath.

-

CAUTIOUSLY quench the reaction by slowly adding a cold, dilute aqueous solution of HCl (e.g., 1 M). This step is highly exothermic and will produce gas. Add the acid dropwise initially until the vigorous reaction subsides. The goal is to hydrolyze the intermediate and dissolve the magnesium salts.

-

Continue adding the acid until the aqueous layer is acidic (pH ~1-2). Stir the two-phase mixture for 30 minutes to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,3-diacetylfluorene.

Step 2.3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 2,3-diacetylfluorene.

Product Characterization

The identity and purity of the final product, 2,3-diacetylfluorene, should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of a sharp singlet in the ~2.5-2.7 ppm region corresponding to the six protons of the two methyl groups (-COCH₃). Aromatic protons will appear in the downfield region (~7-8 ppm). |

| ¹³C NMR | Appearance of a signal in the ~195-200 ppm region corresponding to the carbonyl carbons of the acetyl groups. |

| IR Spectroscopy | A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of a conjugated ketone C=O stretch. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of C₁₇H₁₄O₂ (250.29 g/mol ) should be observed. |

| Melting Point | A sharp melting point range indicates high purity of the crystalline solid. |

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Part 1: Low yield of diazonium salt | Temperature too high during diazotization, causing decomposition. | Maintain strict temperature control (0–5 °C) throughout the addition of NaNO₂. Use a salt-ice bath for better cooling. |

| Part 1: Incomplete Sandmeyer reaction | Impure CuCN catalyst; insufficient reaction time or temperature. | Use high-purity CuCN. Ensure the reaction is heated to 50–60 °C after the initial N₂ evolution has ceased. |

| Part 2: Grignard reaction fails or is low-yield | Presence of water in the reaction. | Ensure all glassware is rigorously flame-dried and the reaction is run under a positive pressure of inert gas. Use anhydrous solvents. |

| Part 2: Formation of side products | Grignard reagent is old or has degraded. | Titrate the Grignard reagent before use to determine its exact molarity. Use freshly purchased or prepared reagent if possible. |

| General: Product is an impure oil | Incomplete reaction or presence of multiple side products. | Monitor the reaction by TLC. If purification by recrystallization fails, use column chromatography with an appropriate solvent gradient. |

References

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 2-Acetylaminofluorene. [Link]

-

CyPlus GmbH. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ChemWhat. 2,3-Diaminofluorene CAS#: 49670-63-5. [Link]

-

University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10679, 2,7-Diaminofluorene. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. [Link]

-

Belfield, K. D., et al. (2004). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. The Journal of Organic Chemistry. [Link]

-

J&K Scientific LLC. (2025). Sandmeyer Reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Centers for Disease Control and Prevention (NIOSH). Sodium Cyanide: Systemic Agent. [Link]

-

Unacademy. Sandmeyer reaction. [Link]

-

Walczak, M., et al. (2025). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Molecules. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

-

Pharmaguideline. Diazotization Titration or Nitrite Titration. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of 9,9-diethyl-1-phenyl-1,9-dihydrofluoreno[2,3-d]imidazole-ended Fluorophores. [Link]

-

BYJU'S. Diazotization Reaction Mechanism. [Link]

-

El-Sayed, N. S., et al. (2019). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules. [Link]

-

de Oliveira, H. P., et al. (2023). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers. [Link]

- Google Patents. (2014). CN103819347A - Synthetic method of 2,7-diaminofluorene.

-

Wirth, P. J., et al. (1983). Inhibition by diacylmethane derivatives of mutagenicity and nucleic acid binding of 2-aminofluorene derivatives. Mutation Research. [Link]

-

Xie, L.-H., et al. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters. [Link]

-

Platonov, V. A., et al. (2020). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry. [Link]

-

Royal Society of Chemistry. Supplementary Information for: Mechanoresponsive fluorescence on–off switching of two-component emitters composed of mechanochromically luminescent dyes and non-emissive pigments. [Link]

-

ResearchGate. (2020). Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. [Link]

-

Gersdorff, W. A. (1930). A Method for the Study of Toxicity Using Goldfish. Journal of the American Chemical Society. [Link]

-

Zhang, H., et al. (2018). Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. Archiv der Pharmazie. [Link]

Sources

- 1. 2,7-Diaminofluorene | C13H12N2 | CID 10679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. taekwang.co.kr [taekwang.co.kr]

- 7. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 8. Diazotisation [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. tabraizullah.wordpress.com [tabraizullah.wordpress.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. byjus.com [byjus.com]

Application Note: Synthesis and Characterization of Fluorescent Probes Derived from 2,3-Diaminofluorene

Executive Summary & Scientific Rationale

2,3-Diaminofluorene (2,3-DAF) is a critical aromatic diamine scaffold used to synthesize rigid, planar fluorophores. While often chemically overshadowed by its xanthene-based cousin (DAF-2, a green-emitting fluorescein derivative), 2,3-DAF itself serves as the precursor for a distinct class of blue-emitting solvatochromic dyes and UV-excitable nitric oxide (NO) sensors .

The core utility of 2,3-DAF lies in its transformation from a weakly fluorescent diamine to a highly fluorescent heteroaromatic system (triazole or imidazole) upon reaction. This "turn-on" fluorescence mechanism is driven by the suppression of Photoinduced Electron Transfer (PeT). In the diamine form, the electron-rich amino groups quench the fluorene fluorophore; upon cyclization (reaction with NO or aldehydes), the lone pairs are engaged in the aromatic system, restoring high quantum yield fluorescence.

This guide details the synthesis of two primary dye classes starting from 2,3-DAF:

-

Fluoreno[2,3-d]triazoles: The specific product of NO detection.[1]

-

Fluoreno[2,3-d]imidazoles: Tunable dyes formed via condensation with aldehydes.

Mechanism of Action

Understanding the electronic transition is prerequisite to successful synthesis and application.

-

The Quenched State (Precursor): 2,3-DAF exhibits weak fluorescence due to PeT from the amine lone pairs to the excited fluorene core.

-

The Emissive State (Product):

-

Triazole Formation: Reaction with nitrosating agents (

) locks the nitrogens into a triazole ring. -

Imidazole Formation: Condensation with aldehydes creates an imidazole ring.

-

Result: Both cyclizations increase structural rigidity and lower the energy of the HOMO, preventing PeT and restoring radiative decay (fluorescence).

-

Reaction Pathway Diagram

Figure 1: Divergent synthetic pathways for 2,3-Diaminofluorene. The formation of the triazole ring is specific to Nitric Oxide detection, while imidazole formation allows for structural derivatization.

Protocol 1: Synthesis of Fluoreno[2,3-d]triazole (Reference Standard)

This protocol synthesizes the stable "reacted" form of the dye, used as a reference standard for quantifying Nitric Oxide assays.

Safety Note: 2,3-Diaminofluorene is a suspected carcinogen. Handle in a fume hood with double nitrile gloves.

Materials

-

Precursor: 2,3-Diaminofluorene (98% purity).

-

Reagent: Sodium Nitrite (

). -

Solvent: Glacial Acetic Acid, Methanol.

-

Acid: Hydrochloric acid (1 M).

Step-by-Step Methodology

-

Dissolution: Dissolve 196 mg (1.0 mmol) of 2,3-Diaminofluorene in 10 mL of warm glacial acetic acid. Ensure complete dissolution; the solution will be pale brown.

-

Cooling: Cool the solution to 0–4°C in an ice bath.

-

Diazotization: Dropwise, add a solution of Sodium Nitrite (76 mg, 1.1 mmol) in 2 mL water.

-

Observation: The solution may darken slightly. Maintain temperature below 5°C to prevent decomposition.

-

-

Cyclization: Stir for 30 minutes at 0°C, then allow to warm to room temperature over 1 hour. The triazole forms spontaneously via the diazonium intermediate.

-

Precipitation: Pour the reaction mixture into 50 mL of ice-cold water. The product, 1H-fluoreno[2,3-d][1,2,3]triazole, will precipitate as a solid.

-

Purification:

-

Filter the precipitate.

-

Wash with cold water (

mL) to remove acid and excess nitrite. -

Recrystallize from Ethanol/Water (80:20) to yield off-white needles.

-

-

Validation:

-

TLC: Silica gel, Eluent: Hexane/Ethyl Acetate (3:1). The product will have a significantly different

than the diamine and will fluoresce strongly blue under 365 nm UV light.

-

Protocol 2: Synthesis of 2-Substituted Fluoreno-Imidazoles (Tunable Dyes)

This protocol creates substituted dyes where the emission wavelength can be tuned by changing the aldehyde (

Materials

-

Precursor: 2,3-Diaminofluorene (1.0 mmol).

-

Reagent: Benzaldehyde (or derivative like 4-methoxybenzaldehyde) (1.0 mmol).

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or Sodium Metabisulfite (

). -

Solvent: DMF or Ethanol.

Step-by-Step Methodology

-

Condensation: In a round-bottom flask, mix 2,3-Diaminofluorene (196 mg) and Benzaldehyde (106 mg) in 15 mL Ethanol.

-

Catalysis: Add p-TsOH (17 mg).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Monitoring: Monitor via TLC. The appearance of a highly fluorescent spot (distinct from the weak diamine) indicates product formation.

-

Isolation:

-

Evaporate ethanol under reduced pressure.

-

Dissolve residue in minimal Ethyl Acetate.

-

Precipitate by adding Hexane.

-

-

Purification: Column chromatography on Silica Gel. Gradient elution: Hexane

20% EtOAc/Hexane.

Characterization & Spectral Data

The following table summarizes the spectral shift that confirms successful synthesis.

| Compound | Structure Type | Excitation ( | Emission ( | Quantum Yield ( | Appearance (Solution) |

| 2,3-Diaminofluorene | Diamine | ~300 nm | ~380 nm (Weak) | < 0.01 | Faint UV glow |

| Fluoreno-Triazole | Triazole | 340 nm | 410–420 nm | 0.40 – 0.60 | Bright Blue |

| Fluoreno-Imidazole | Imidazole (Ph) | 365 nm | 440–460 nm | 0.50 – 0.80 | Bright Blue-Green |

Note: Data represents values in Ethanol/Methanol. Solvatochromic effects will shift peaks in DMSO or PBS.

Workflow Diagram: Assay Application

Figure 2: Standard operating procedure for using 2,3-DAF as a bio-probe.

Critical Application Notes

Specificity vs. DAF-2

Researchers must distinguish between 2,3-Diaminofluorene (discussed here) and DAF-2 (4,5-Diaminofluorescein) .

-

2,3-DAF: Fluorene core. Emits Blue (~415 nm). Good for material science or multi-color imaging where green/red channels are occupied.

-

DAF-2: Fluorescein core.[5] Emits Green (~515 nm). Higher brightness for biological imaging.

-

Synthesis Implication: You cannot make DAF-2 starting from 2,3-Diaminofluorene. DAF-2 is synthesized by nitrating fluorescein.

pH Sensitivity

The triazole product is relatively pH stable, but the reaction rate of 2,3-DAF with Nitrite is pH-dependent. The nitrosation requires acidic conditions (protonation of nitrite to

Interference

High concentrations of Ascorbic Acid (Vitamin C) can interfere with the detection assay by reducing the nitrosating intermediates before they react with the diamine.

References

-

Misko, T. P., et al. (1993).A fluorometric assay for the measurement of nitrite in biological samples. Analytical Biochemistry. (Establishes the diamine-to-triazole mechanism for NO detection).

-

Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry.[1][4][5][6] (Comparison of fluorene vs. fluorescein cores).

-

Gomes, A., et al. (2006).Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods. (Review of probe mechanisms).

-

Yan, W., et al. (2011). N-2-aryl-1,2,3-triazoles: a novel class of UV/blue-light-emitting fluorophores with tunable optical properties.[7] Chemistry - A European Journal. (Detailed spectral data on triazole derivatives).

Sources

- 1. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Advancement of Fluorescent Methods for Detection of Nitric Oxide [austinpublishinggroup.com]